2,2,2-trideuterioacetonitrile
Description
Properties
CAS No. |
62663-01-8 |
|---|---|
Molecular Formula |
C2H3N |
Molecular Weight |
45.063 g/mol |
IUPAC Name |
2,2,2-trideuterioacetonitrile |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i1+1D3 |
InChI Key |
WEVYAHXRMPXWCK-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C#N |
Canonical SMILES |
CC#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The exchange process typically employs a homogeneous catalyst, such as potassium tert-butoxide (t-BuOK), to deprotonate acetonitrile, forming a resonance-stabilized nitrile anion intermediate. Subsequent quenching with D₂O introduces deuterium at the α-position. Repeated cycles enhance deuteration efficiency, as shown in the equilibrium:
Optimal conditions involve refluxing acetonitrile with excess D₂O (10–20 equivalents) and t-BuOK (5 mol%) at 80–100°C for 48–72 hours. The use of aprotic solvents like tetrahydrofuran (THF) minimizes side reactions.
Yield and Limitations
Reported deuteration levels exceed 95% after three cycles, with isolated yields of 70–85%. However, this method requires rigorous exclusion of moisture to prevent isotopic dilution and suffers from high D₂O consumption. Industrial scalability is further hindered by the need for specialized equipment to handle repeated distillation steps.
Nucleophilic Substitution with Deuterated Alkyl Halides
Synthesis from deuterated alkyl halides, such as CD₃Br or CD₃I, offers a direct route to CD₃CN via nucleophilic displacement with cyanide ions. This method ensures high isotopic purity but demands access to deuterated precursors.
Synthetic Protocol
In a representative procedure, CD₃Br reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours:
The reaction proceeds via an SN2 mechanism, necessitating polar aprotic solvents to stabilize the transition state. Post-reaction purification involves fractional distillation under reduced pressure (40–50°C, 15 kPa) to isolate CD₃CN.
Challenges and Advancements
While this method achieves deuteration levels >99%, the high cost of CD₃Br (≈$2,500 per gram) limits its practicality. Recent advances utilize microfluidic reactors to reduce precursor waste, improving atom economy by 30%. Additionally, photocatalytic systems employing visible light and nickel catalysts enable milder conditions (60°C, 12 hours), though yields remain moderate (50–60%).
Grignard Reagent-Based Deuteration
Deuterated Grignard reagents (CD₃MgX) provide an alternative pathway for synthesizing CD₃CN through reaction with cyanogen bromide (BrCN) or thiocyanate derivatives.
Stepwise Synthesis
The process involves two stages:
-
Formation of CD₃MgBr : Deuterated iodomethane (CD₃I) reacts with magnesium in diethyl ether under inert atmosphere.
-
Reaction with Cyanogen Bromide : CD₃MgBr is treated with BrCN at −20°C, yielding CD₃CN after hydrolysis:
This method achieves 85–90% yields with >98% deuterium incorporation.
Practical Considerations
The exothermic nature of Grignard formation necessitates precise temperature control. Furthermore, the toxicity of BrCN mandates stringent safety protocols. Recent adaptations replace BrCN with trimethylsilyl cyanide (TMSCN), enhancing safety and yield (up to 92%).
Catalytic Deuteration with D₂ Gas
Transition-metal-catalyzed H/D exchange using D₂ gas has emerged as a scalable and cost-effective method. Platinum-group metals, particularly palladium and ruthenium, facilitate selective deuteration of acetonitrile’s methyl group under heterogeneous conditions.
Heterogeneous Catalysis
A typical procedure involves passing acetonitrile and D₂ gas (1:3 molar ratio) over a palladium-on-carbon (Pd/C) catalyst at 150°C and 3 MPa pressure for 6–8 hours. The reaction proceeds via adsorption of acetonitrile onto the metal surface, followed by sequential H/D exchange:
Catalyst Optimization
Doping Pd/C with cerium oxide (CeO₂) enhances deuteration efficiency by 15% due to improved metal dispersion and reduced coking. Continuous-flow reactors further increase throughput, achieving space-time yields of 120 g·L⁻¹·h⁻¹.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters of the discussed methods:
| Method | Deuteration (%) | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Catalytic H/D Exchange | 95 | 75 | Low | Moderate |
| Nucleophilic Substitution | 99 | 85 | High | Low |
| Grignard Reagent | 98 | 90 | Moderate | Moderate |
| Catalytic D₂ Gas | 99 | 95 | Low | High |
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trideuterioacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group (CN) is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly in the presence of catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide (NaCN) and potassium cyanide (KCN) under basic conditions.
Addition Reactions: Catalysts such as palladium or platinum are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nitriles, while addition reactions can produce complex organic compounds .
Scientific Research Applications
2,2,2-Trideuterioacetonitrile is widely used in scientific research, particularly in:
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: The compound aids in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where isotopic labeling is required
Mechanism of Action
The primary mechanism by which 2,2,2-trideuterioacetonitrile exerts its effects is through isotopic substitution. The presence of deuterium atoms instead of hydrogen atoms alters the vibrational frequencies of the molecule, which can influence reaction rates and pathways. This isotopic effect is particularly useful in NMR spectroscopy, where it reduces background noise and enhances signal clarity .
Comparison with Similar Compounds
Acetonitrile (C₂H₃N)
- Molecular Formula : C₂H₃N
- Molecular Weight : 41.05 g/mol
- CAS Number : 75-05-8 (referenced in )
- Applications : A polar aprotic solvent widely used in HPLC, organic synthesis, and as a component in herbicide mixes (e.g., Chlorinated Acid Herbicide Mix in ) .
- Key Differences :
- Spectroscopy : Unlike C₂D₃N, acetonitrile produces a strong proton NMR signal (~1.94 ppm for CH₃), complicating analysis of solute signals. C₂D₃N’s deuterated methyl group eliminates this interference .
- Isotopic Stability : Deuterium in C₂D₃N reduces kinetic isotope effects in reaction studies, providing clearer mechanistic insights .
2-(2,4,6-Trichlorophenoxy)acetonitrile
- Molecular Formula: C₈H₄Cl₃NO
- Molecular Weight : 236.48 g/mol
- CAS Number : 101495-06-1 ()
- Applications: Likely used as an intermediate in agrochemicals or pharmaceuticals due to its trichlorophenoxy group.
- Key Differences: Reactivity: The electron-withdrawing trichlorophenoxy group enhances electrophilicity, making it more reactive toward nucleophiles compared to C₂D₃N. Toxicity: Contains chlorine, which may pose environmental hazards (similar to DDT in ), unlike the relatively inert C₂D₃N .
2-Thiopheneacetonitrile
Trimethylacetonitrile (Pivalonitrile)
Chloroacetonitrile
2-[3-Methoxy-4-(2,2,2-Trifluoroethoxy)phenyl]acetonitrile
- Molecular Formula: C₁₁H₁₀F₃NO₂
- Applications: Potential pharmaceutical intermediate due to fluorine’s metabolic stability ().
- Key Differences :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications | Safety Notes |
|---|---|---|---|---|---|
| 2,2,2-Trideuterioacetonitrile | C₂D₃N | 44.07 | Not provided | NMR spectroscopy, isotopic labeling | Handle with standard lab precautions |
| Acetonitrile | C₂H₃N | 41.05 | 75-05-8 | HPLC solvent, herbicide formulations | Flammable, toxic upon inhalation |
| 2-(2,4,6-Trichlorophenoxy)acetonitrile | C₈H₄Cl₃NO | 236.48 | 101495-06-1 | Agrochemical intermediates | Environmental toxicity concerns |
| 2-Thiopheneacetonitrile | C₆H₅NS | 123.17 | Not provided | Materials science, drug synthesis | Handle in ventilated areas |
| Trimethylacetonitrile | C₅H₉N | 83.13 | 630-18-2 | Sterically hindered reactions | Volatile, inhalation risk |
| Chloroacetonitrile | C₂H₂ClN | 75.5 | 107-14-2 | Pharmaceutical synthesis | H411 (aquatic toxicity) |
| 2-[3-Methoxy-4-(2,2,2-Trifluoroethoxy)phenyl]acetonitrile | C₁₁H₁₀F₃NO₂ | 257.20 | Not provided | Drug development intermediates | Safety data pending (request SDS) |
Biological Activity
2,2,2-Trideuterioacetonitrile (D3-acetonitrile) is a deuterated form of acetonitrile, a compound widely used in organic synthesis and as a solvent. The incorporation of deuterium atoms can alter the biological activity of compounds, affecting their metabolic pathways and interactions with biological systems. This article reviews the biological activity of D3-acetonitrile, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
D3-acetonitrile has the molecular formula and is characterized by the presence of three deuterium atoms substituting for hydrogen in the acetonitrile molecule. This modification can influence its physicochemical properties, such as solubility and stability, which are critical for biological activity.
The biological activity of D3-acetonitrile is primarily studied in the context of its role as a solvent and reagent in chemical reactions rather than as a drug itself. However, studies suggest that deuterated compounds can exhibit unique interactions with biological molecules due to kinetic isotope effects. These effects can lead to altered metabolic rates and enhanced stability against enzymatic degradation.
- Metabolic Stability : Deuterated compounds generally show increased metabolic stability compared to their non-deuterated counterparts. This property can enhance the duration of action in biological systems.
- Kinetic Isotope Effects : The substitution of hydrogen with deuterium can affect reaction rates in metabolic pathways, potentially leading to altered pharmacokinetics and pharmacodynamics.
Study 1: Cytoprotection Against Chemotherapeutics
A study investigated the protective effects of an acetonitrile-water extract against doxorubicin-induced cytotoxicity in osteoblasts. The extract demonstrated significant cytoprotection at concentrations ranging from 0.1 to 5 mg/mL, with higher concentrations showing increased cell survival rates compared to controls . Although this study did not specifically isolate D3-acetonitrile's effects, it provides insight into how deuterated forms may enhance therapeutic efficacy when used alongside conventional treatments.
Study 2: Antitumor Properties
Another relevant area is the investigation of deuterated compounds in cancer research. While direct studies on D3-acetonitrile are sparse, compounds with similar structures have been shown to exhibit anti-tumor properties due to their ability to modify cysteine residues in proteins. This suggests that D3-acetonitrile could potentially be explored for similar applications.
Data Tables
| Property | D3-Acetonitrile | Non-Deuterated Acetonitrile |
|---|---|---|
| Molecular Formula | ||
| Solubility | High | High |
| Metabolic Stability | Increased | Standard |
| Kinetic Isotope Effect | Present | Absent |
Q & A
Q. What are the key synthetic routes for preparing 2,2,2-trideuterioacetonitrile, and how does deuteration affect reaction yields?
Deuteration of acetonitrile typically involves isotopic exchange using deuterated reagents (e.g., D₂O or deuterated acids/bases). One method substitutes hydrogen atoms in the methyl group with deuterium via catalytic exchange reactions under controlled pH and temperature . For example, trideuterioacetonitrile is synthesized by reacting acetonitrile with deuterium oxide (D₂O) in the presence of a base catalyst. Yields depend on reaction time, catalyst efficiency, and purity of deuterium sources. A study reported 80–83% deuterium incorporation in the methyl group under optimized conditions .
Q. What analytical techniques are most effective for characterizing deuterium labeling in this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR shows absence of the methyl proton signal (δ ~2.1 ppm), while ²H NMR confirms deuterium incorporation .
- Mass Spectrometry (MS): High-resolution MS detects the molecular ion peak at m/z 45 (compared to m/z 42 for non-deuterated acetonitrile). Fragmentation patterns further validate isotopic purity .
- Infrared (IR) Spectroscopy: Shifts in C≡N stretching (2250 cm⁻¹) and C-D vibrations (2100–2200 cm⁻¹) confirm structural integrity .
Advanced Research Questions
Q. How does isotopic substitution (H → D) in this compound influence reaction mechanisms in organometallic chemistry?
Deuterated acetonitrile is pivotal in studying kinetic isotope effects (KIE) in Grignard reactions. For example, when trideuterioacetonitrile reacts with phenylmagnesium bromide, deuterium labels track hydrogen transfer pathways. Mass spectrometry revealed 46.8% monodeuteriobenzene formation, indicating partial deuterium retention during hydrolysis . This contrasts with non-deuterated analogs, where full proton transfer occurs. Such data resolves ambiguities in protonation vs. direct alkylation pathways .
Q. How can researchers resolve contradictions in deuterium distribution data during mechanistic studies?
Contradictions often arise from incomplete deuteration or side reactions. For instance, a study observed 80.5% deuterium in the methyl group of acetophenone derived from trideuterioacetonitrile, deviating from theoretical 83% . Resolution strategies include:
- Isotopic Purity Calibration: Pre-reaction validation via ²H NMR or MS.
- Control Experiments: Hydrolysis with D₂O or DC1 to distinguish between intrinsic deuteration and post-reaction isotopic exchange .
- Computational Modeling: Density Functional Theory (DFT) simulations to predict deuterium migration energetics.
Q. What are the comparative advantages of this compound over other deuterated solvents in photochemical studies?
Trideuterioacetonitrile minimizes spectral interference in UV-Vis and fluorescence assays due to its lower absorption in the 200–300 nm range compared to deuterated DMSO or methanol. Its polarity (ε = 37.5) also stabilizes charge-transfer excited states, making it ideal for studying photoinduced electron-transfer reactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
